Sodium (R)-3-phenyllactate
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Overview
Description
Sodium ®-3-phenyllactate is a sodium salt of ®-3-phenyllactic acid, a chiral molecule with a phenyl group attached to the third carbon of a lactic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-3-phenyllactate typically involves the neutralization of ®-3-phenyllactic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:
(R)-3-phenyllactic acid+NaOH→Sodium (R)-3-phenyllactate+H2O
Industrial Production Methods: Industrial production of Sodium ®-3-phenyllactate may involve the fermentation of specific microorganisms that produce ®-3-phenyllactic acid, followed by its extraction and neutralization with sodium hydroxide. The fermentation process is optimized for high yield and purity of the desired enantiomer.
Types of Reactions:
Oxidation: Sodium ®-3-phenyllactate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of Sodium ®-3-phenyllactate can yield alcohol derivatives, depending on the reducing agents used.
Substitution: The phenyl group in Sodium ®-3-phenyllactate can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ®-3-phenyllactic alcohol.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
Sodium ®-3-phenyllactate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use as a preservative.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium ®-3-phenyllactate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
Sodium ®-3-phenyllactate can be compared with other similar compounds, such as:
Sodium (S)-3-phenyllactate: The enantiomer of Sodium ®-3-phenyllactate, with different biological activities and properties.
Sodium lactate: A simpler analog without the phenyl group, used widely in medical and industrial applications.
Sodium mandelate: Another aromatic alpha-hydroxy acid salt, used in similar applications but with different chemical properties.
Uniqueness: Sodium ®-3-phenyllactate is unique due to its chiral nature and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
85391-15-7 |
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Molecular Formula |
C9H9NaO3 |
Molecular Weight |
188.16 g/mol |
IUPAC Name |
sodium;(2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m1./s1 |
InChI Key |
DVSAFLNBVQKEKE-DDWIOCJRSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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